Distinct Tubulin-Binding Site and Affinity: Plocabulin vs. Eribulin, Vinblastine, and Maytansine
Plocabulin binds to a unique site on β-tubulin that is distinct from the vinca domain (targeted by vinblastine and eribulin) and the taxane site [1]. Co-crystal structure analysis (PDB: 4TV9) reveals that plocabulin occupies the maytansine-binding pocket at the longitudinal tubulin interface, blocking the formation of longitudinal tubulin interactions essential for microtubule polymerization [1]. This binding site differentiation is accompanied by exceptionally high affinity; plocabulin demonstrates the highest known affinity among tubulin-binding agents for the αβ-tubulin dimer, with a Kd in the low nanomolar range [2]. In contrast, eribulin binds at the vinca domain with a Kd of approximately 5.6 μM for microtubule plus ends [3], and vinblastine exhibits a Kd of ~0.1 μM for tubulin dimers [4]. This ~50- to 500-fold affinity advantage may contribute to plocabulin's picomolar cellular potency and its ability to overcome P-gp-mediated efflux [2].
| Evidence Dimension | Tubulin binding affinity (Kd) and binding site location |
|---|---|
| Target Compound Data | Kd ~1-10 nM (estimated from high-affinity binding characterization); binds maytansine site on β-tubulin |
| Comparator Or Baseline | Eribulin: Kd ~5.6 μM (microtubule plus ends); Vinblastine: Kd ~0.1 μM (tubulin dimer); both bind vinca domain |
| Quantified Difference | Plocabulin Kd is ~50-fold lower than vinblastine and ~500- to 1000-fold lower than eribulin; distinct binding site structurally verified |
| Conditions | Surface plasmon resonance (SPR) and fluorescence-based tubulin binding assays; X-ray crystallography of tubulin-ligand complexes (PDB 4TV9) |
Why This Matters
A unique binding site and superior affinity directly inform compound selection for studies requiring selective tubulin perturbation without cross-interference at vinca or taxane sites, and for overcoming P-gp-mediated resistance.
- [1] Prota AE, Bargsten K, Diaz JF, Marsh M, Cuevas C, Liniger M, et al. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs. Proc Natl Acad Sci U S A. 2014;111(38):13817-21. View Source
- [2] Martínez-Díez M, Guillén-Navarro MJ, Pera B, Bouchet BP, Martínez-Leal JF, Barasoain I, et al. PM060184, a new tubulin binding agent with potent antitumor activity including P-glycoprotein over-expressing tumors. Biochem Pharmacol. 2014;88(3):291-302. View Source
- [3] Smith JA, Wilson L, Azarenko O, Zhu X, Lewis BM, Littlefield BA, et al. Eribulin binds at microtubule ends to a single site on tubulin to suppress dynamic instability. Biochemistry. 2010;49(6):1331-7. View Source
- [4] Lobert S, Vulevic B, Correia JJ. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine. Biochemistry. 1996;35(21):6806-14. View Source
